Lipophilicity-Driven Differentiation: XLogP3 Comparison Against 2-Aryl and 2-Alkyl Analogs
The cyclohexyl substituent in 2-cyclohexyl-thiazolidine-4-carboxylic acid provides a distinct lipophilicity profile compared to commonly used analogs. Its calculated XLogP3 is 0.1 [1]. In contrast, the 2-phenyl analog (2-phenylthiazolidine-4-carboxylic acid) has a calculated XLogP3 of 1.3 [2], representing a 1.2 log unit increase in lipophilicity. This difference is significant for applications where moderate lipophilicity is required for balanced membrane permeability and aqueous solubility, such as in the design of CNS-penetrant or orally bioavailable compounds.
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 2-Phenylthiazolidine-4-carboxylic acid: XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = -1.2 (target is less lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
This quantifies that the cyclohexyl analog is substantially less lipophilic than its phenyl counterpart, making it a preferred starting point for lead series where high lipophilicity is a liability.
- [1] PubChem. (n.d.). 2-Cyclohexyl-thiazolidine-4-carboxylic acid. CID 2732227. View Source
- [2] PubChem. (n.d.). 2-Phenylthiazolidine-4-carboxylic acid. CID 281380. View Source
